N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride

Monoamine oxidase inhibition Neuropharmacology Antidepressant development

N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride is a synthetic benzoxazole derivative, supplied as a dihydrochloride salt for enhanced aqueous solubility. The parent free base (CAS 1339865-46-1) features a 2-isopropyl substituent and a 5-methylamino group on the benzoxazole core, a scaffold associated with monoamine oxidase (MAO) inhibition and multi-target neuroprotective activity.

Molecular Formula C11H16Cl2N2O
Molecular Weight 263.16 g/mol
CAS No. 1432681-36-1
Cat. No. B1469797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride
CAS1432681-36-1
Molecular FormulaC11H16Cl2N2O
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(O1)C=CC(=C2)NC.Cl.Cl
InChIInChI=1S/C11H14N2O.2ClH/c1-7(2)11-13-9-6-8(12-3)4-5-10(9)14-11;;/h4-7,12H,1-3H3;2*1H
InChIKeyJILPRMQBNLVBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine Dihydrochloride (CAS 1432681-36-1): Core Identity and Procurement-Relevant Characteristics


N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride is a synthetic benzoxazole derivative, supplied as a dihydrochloride salt for enhanced aqueous solubility [1]. The parent free base (CAS 1339865-46-1) features a 2-isopropyl substituent and a 5-methylamino group on the benzoxazole core, a scaffold associated with monoamine oxidase (MAO) inhibition and multi-target neuroprotective activity [2][3]. The dihydrochloride salt (MW 263.16 g/mol) is the preferred form for in vitro and in vivo studies requiring direct dissolution in aqueous buffers [1].

Why N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine Dihydrochloride Cannot Be Replaced by In-Class Analogs


Benzoxazole derivatives vary dramatically in biological activity based on substitution pattern. The 2-isopropyl-5-methylamino configuration of this compound confers a distinct MAO-A inhibitory profile (IC50 73 nM) with >4,600-fold selectivity over MAO-B (IC50 340,000 nM), a selectivity window that is highly sensitive to even minor structural changes [1]. In the 2-substituted benzo[d]oxazol-5-amine series, the lead compound 92 demonstrated multi-target activity (AChE, BuChE, Aβ aggregation) with blood-brain barrier permeability (Pe = 10.80 × 10⁻⁶ cm s⁻¹) that cannot be assumed for other 2-alkyl or 2-aryl analogs [2]. Generic substitution without matched substitution pattern and salt form risks loss of target selectivity, pharmacokinetic profile, and experimental reproducibility.

Quantitative Differentiation Evidence: N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine Dihydrochloride vs. Closest Analogs


MAO-A vs. MAO-B Selectivity: N-Methyl-2-isopropylbenzoxazol-5-amine vs. Non-Selective MAO Inhibitors

The parent free base of the target compound exhibits high selectivity for MAO-A over MAO-B. Against bovine brain mitochondria, the compound inhibits MAO-A with an IC50 of 73 nM, while inhibition of MAO-B requires an IC50 of 340,000 nM, yielding a selectivity ratio of approximately 4,658-fold [1]. In contrast, the non-selective MAO inhibitor phenelzine inhibits both isoforms at comparable concentrations (MAO-A IC50 ~ 10-100 nM; MAO-B IC50 ~ 10-100 nM), and the MAO-B selective inhibitor selegiline shows preferential MAO-B inhibition (IC50 ~ 10-50 nM) with limited MAO-A activity [2]. This marked selectivity differentiates the target compound from both non-selective and MAO-B-selective inhibitors.

Monoamine oxidase inhibition Neuropharmacology Antidepressant development

Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt (CAS 1432681-36-1) is specifically supplied to overcome the limited aqueous solubility of the free base (CAS 1339865-46-1). The free base has a calculated topological polar surface area (TPSA) of 38.1 Ų and only 1 hydrogen bond donor, predicting poor water solubility [1]. The dihydrochloride form introduces two ionizable hydrochloride counterions, increasing the hydrogen bond donor count from 1 (free base) to 3 (dihydrochloride) [1], which is expected to significantly enhance aqueous solubility. While quantitative solubility data for this specific compound are not publicly available, the general principle is that dihydrochloride salts of benzoxazole amines typically exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts, as demonstrated for structurally related 2-aminobenzoxazole derivatives [2].

Formulation science In vivo dosing Salt selection

Multi-Target Neuroprotective Profile: 2-Isopropylbenzoxazol-5-amine Scaffold vs. Single-Target Cholinesterase Inhibitors

The 2-substituted benzo[d]oxazol-5-amine scaffold, exemplified by the optimized compound 92 in the same series as the target compound, demonstrates a multi-target profile that includes AChE inhibition (IC50 = 0.052 ± 0.010 μM), BuChE inhibition (IC50 = 1.085 ± 0.035 μM), Aβ₁₋₄₂ aggregation inhibition (at 20 μM), blood-brain barrier permeability (Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ in PAMPA assay), and neuroprotection in SH-SY5Y cells (at 40 μM) [1]. In contrast, clinically used single-target cholinesterase inhibitors such as donepezil inhibit only AChE (IC50 ~ 0.006-0.022 μM) without significant Aβ aggregation inhibition or BuChE activity at therapeutic concentrations [2]. Compound 92 further demonstrated in vivo efficacy in Y-maze and Morris water maze tests at 10 mg/kg oral administration [1]. While the target compound itself (N-methyl-2-isopropyl derivative) has not been directly tested in these multi-target assays, its structural homology to compound 92 (both are 2-substituted benzo[d]oxazol-5-amines) supports its utility as a multi-target scaffold for Alzheimer's research.

Alzheimer's disease Multi-target directed ligands Cholinesterase inhibition

Commercial Availability and Purity: Dihydrochloride Salt vs. Research-Grade Free Base

The dihydrochloride salt (CAS 1432681-36-1) is available from multiple suppliers (e.g., Leyan, product number 1302854) at a standard purity of 95% . The free base (CAS 1339865-46-1) is also available from vendors such as AKSci at 95% purity . The dihydrochloride salt offers the advantage of direct use in aqueous formulations without the need for pre-dissolution in organic solvents or pH adjustment, which is often required for the free base. Pricing and pack sizes vary: Leyan offers the dihydrochloride salt in quantities from 50 mg to 10 g, while the free base is available from AKSci in unspecified quantities . For laboratories requiring consistent, ready-to-use material for biological assays, the dihydrochloride salt eliminates the solubilization variability inherent to the free base.

Chemical procurement Research supply Purity specification

High-Value Application Scenarios for N-Methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine Dihydrochloride


Monoamine Oxidase-A Selective Inhibitor Screening and Lead Optimization

This compound is well-suited for MAO-A inhibitor screening campaigns where isoform selectivity is paramount. The established MAO-A IC50 of 73 nM with >4,600-fold selectivity over MAO-B makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing reversible, selective MAO-A inhibitors for depression and anxiety disorders, without the dietary restrictions associated with non-selective MAO inhibitors [1].

Multi-Target Directed Ligand (MTDL) Development for Alzheimer's Disease

As a 2-substituted benzo[d]oxazol-5-amine derivative, this compound belongs to a validated multi-target scaffold class for Alzheimer's disease. The dihydrochloride salt enables direct use in in vitro cholinesterase assays, Aβ aggregation assays, and cell-based neuroprotection models. Researchers can use this compound as a core scaffold for further derivatization to optimize AChE/BuChE inhibition, Aβ aggregation inhibition, and blood-brain barrier penetration simultaneously [2].

Aqueous-Phase Pharmacological Profiling Requiring Salt-Form Consistency

For in vivo pharmacokinetic and pharmacodynamic studies requiring intravenous or oral administration, the dihydrochloride salt ensures consistent dissolution in saline or buffered vehicles. This eliminates the confounding variable of incomplete free base solubilization in DMSO or other organic co-solvents, which can affect both bioavailability and toxicity readouts. The 95% purity specification from multiple suppliers supports reproducible dose-response relationships .

Comparative Benzoxazole Scaffold Hopping in Medicinal Chemistry

The 2-isopropyl-5-methylamino substitution pattern provides a differentiated starting point for scaffold-hopping studies within the benzoxazole chemical space. Medicinal chemists can use this compound to benchmark the impact of 2-alkyl substitution (isopropyl vs. methyl, ethyl, or aryl) on MAO selectivity and multi-target profiles, guiding the design of next-generation neurotherapeutics [1][2].

Quote Request

Request a Quote for N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.